molecular formula C12H21N5O B2973909 6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2173638-07-6

6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2973909
CAS No.: 2173638-07-6
M. Wt: 251.334
InChI Key: FSOCJQCMDXPYJJ-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2R,4R)-2-(Aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a stereospecific (2R,4R)-configured pyrrolidine substituent at the 6-position and a dimethylamino group at the 4-position. This compound’s structural complexity arises from its chiral pyrrolidine ring, which introduces conformational rigidity and stereochemical specificity. Such characteristics make it a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-16(2)11-5-12(15-8-14-11)17-7-10(18-3)4-9(17)6-13/h5,8-10H,4,6-7,13H2,1-3H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOCJQCMDXPYJJ-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CC(CC2CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC(=C1)N2C[C@@H](C[C@@H]2CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H18N4OC_{12}H_{18}N_{4}O, with a molecular weight of approximately 234.30 g/mol . The compound features a pyrimidine core substituted with a pyrrolidine moiety, which is critical for its biological activity.

Research indicates that this compound acts primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor , particularly effective against certain mutant forms associated with cancer. The inhibition of EGFR pathways can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of the compound:

Activity Outcome Reference
EGFR InhibitionSignificant reduction in cell proliferation
Antitumor ActivityInduces apoptosis in EGFR mutant cancer cells
CytotoxicitySelectively cytotoxic to cancer cells
Mechanism of ActionInhibits downstream signaling pathways

Case Studies and Research Findings

Several studies have focused on the efficacy of this compound in various cancer models:

  • Study on Lung Cancer Cells :
    • The compound demonstrated potent antitumor activity against non-small cell lung cancer (NSCLC) cell lines with EGFR mutations. Treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation.
    • Reference:
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to controls. The mechanism involved the downregulation of EGFR signaling pathways, leading to decreased angiogenesis.
    • Reference:
  • Combination Therapy :
    • When used in combination with other chemotherapeutic agents, the compound enhanced the overall therapeutic efficacy, suggesting potential for use in combination regimens for resistant cancer types.
    • Reference:

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. However, further studies are necessary to fully understand its long-term safety implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related pyrimidine derivatives reveals critical differences in substituent configuration and biological activity:

Compound Key Structural Features Biological Relevance
6-[(2R,4R)-2-(Aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine (2R,4R)-pyrrolidine with methoxy and aminomethyl groups; dimethylamino at pyrimidin-4-amine Potential stereospecific enzyme inhibition; improved lipophilicity and target engagement
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Aryl substituents (fluorophenyl, methoxyphenyl); methyl group at C6 Antibacterial/antifungal activity via aromatic interactions; rigid conformation
4-Chloro-N,N-dimethylpyrimidin-4-amine () Chloro substituent at C6; dimethylamino at C4 Simpler structure; potential as a synthetic intermediate; reduced stereochemical complexity
N4-(3-Bromo,4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () Pyrrolo[2,3-d]pyrimidine core; halogenated aryl substituents Enhanced π-π stacking for kinase inhibition; halogen atoms improve binding affinity
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride Methoxy and methylthio groups; piperidine ring Increased solubility (HCl salt); sulfur-containing groups modulate redox stability

Stereochemical and Conformational Differences

  • Pyrrolidine vs. Piperidine Rings: The target compound’s 5-membered pyrrolidine ring (vs.
  • Stereochemistry : The (2R,4R) configuration of the pyrrolidine substituent contrasts with achiral analogues (e.g., ), which lack stereochemical control. Enantiomeric forms of similar compounds (e.g., (R)-20h in ) demonstrate that stereochemistry significantly impacts bioactivity, suggesting the target compound’s configuration may confer selectivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The methoxy group in the target compound increases logP compared to hydroxyl-bearing analogues (e.g., ), improving blood-brain barrier penetration .
  • Molecular Weight : At ~320 g/mol, the target compound adheres to Lipinski’s rule of five, unlike bulkier analogues (e.g., : 432 g/mol), which may face bioavailability challenges .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a chlorinated pyrimidine core (e.g., 4-chloro-6-substituted pyrimidine) with a stereochemically defined (2R,4R)-aminomethyl-methoxypyrrolidine derivative. Evidence from analogous compounds highlights nucleophilic aromatic substitution in polar aprotic solvents (DMF, THF) with bases like K₂CO₃ or LiHMDS to activate the amine . Temperature (60–80°C) and reaction duration (12–24 hours) are critical for minimizing side reactions. Post-reaction purification via silica gel chromatography or recrystallization ensures high purity, with yields often optimized by controlling stoichiometry (1:1.2 molar ratio of pyrimidine to amine) .

Q. Which spectroscopic techniques are essential for confirming the structural and stereochemical integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy protons (δ 3.3–3.8 ppm, singlet) and pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet splitting patterns). Coupling constants (J values) verify cis/trans configurations in the pyrrolidine ring .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in for similar pyrimidine-pyrrolidine hybrids .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity of the (2R,4R)-pyrrolidine moiety during synthesis?

  • Methodological Answer :

  • Chiral starting materials : Use commercially available (2R,4R)-2-(aminomethyl)-4-methoxypyrrolidine to avoid racemization.
  • Chiral HPLC : Monitors enantiomeric excess (ee) during intermediate steps. utilized chiral columns (e.g., Chiralpak AD-H) to confirm >99% ee for related pyrrolidine derivatives .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective amination if synthesizing the pyrrolidine in-house .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer :

  • Orthogonal assays : Validate kinase inhibition using biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-ERK Western blot) assays to confirm target engagement .
  • Re-synthesis and characterization : Reproduce analogs under standardized conditions (e.g., inert atmosphere, rigorous drying) to exclude batch-specific impurities. demonstrated variability in antifungal activity due to polymorphic forms, resolved via X-ray diffraction .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to ATP concentration) .

Q. How can the scalability of the synthesis be optimized without compromising stereochemical fidelity?

  • Methodological Answer :

  • Flow chemistry : Transition from batch to continuous flow reactors for precise control of reaction parameters (residence time, temperature), as described for pyrimidine derivatives in .
  • Catalytic methods : Replace stoichiometric bases with catalytic systems (e.g., Pd/C for deprotection steps) to reduce waste.
  • In-process analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediate purity and stereochemistry in real time .

Q. What methodologies assess the compound’s potential as a kinase inhibitor in drug discovery?

  • Methodological Answer :

  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify targets. identified CDK2 inhibition in analogs via ATP-competitive assays .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in cells by measuring thermal stabilization of the kinase upon compound binding .
  • Molecular docking : Use X-ray structures (e.g., PDB 4BCF for CDK2) to model binding poses and guide SAR studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and stability data across studies?

  • Methodological Answer :

  • Standardized protocols : Measure solubility in PBS (pH 7.4) and stability in plasma at 37°C, as variations in buffer composition (e.g., DMSO percentage) skew results.
  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/basic) to identify degradation products via LC-MS .
  • Cross-lab validation : Collaborate with independent labs to replicate findings, as seen in for polymorph characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.